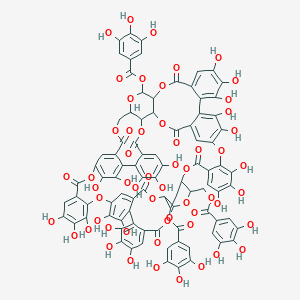

Nobotanin I

Description

Properties

CAS No. |

113900-94-0 |

|---|---|

Molecular Formula |

C89H58O56 |

Molecular Weight |

2023.4 g/mol |

IUPAC Name |

[4,5,6,21,22,23,26,27,31,32,33,39,40,43,44,45,59,60,61,64,65-henicosahydroxy-9,18,36,48,56,68,73,78-octaoxo-14,53-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,13,17,29,37,49,52,55,69,72,79-dodecaoxatetradecacyclo[48.15.5.538,51.415,28.03,8.011,16.019,24.030,35.042,47.054,70.057,62.063,67.025,77.041,74]nonaheptaconta-1(65),3,5,7,19,21,23,25,27,30,32,34,38,40,42,44,46,57,59,61,63,66,74,76-tetracosaen-12-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2 |

InChI Key |

BGNYNPMCOYJEDR-UHFFFAOYSA-N |

SMILES |

C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

nobotanin I |

Origin of Product |

United States |

Isolation Methodologies for Nobotanin I from Biological Sources

Sourcing and Preparation of Plant Materials

Ellagitannins, including compounds structurally related to Nobotanin I, are found in various plant species. Common sources include oak wood (Quercus species), chestnut wood (Castanea sativa), pomegranate (Punica granatum), and various berries such as raspberries (Rubus idaeus), strawberries (Fragaria species), and blackberries (Rubus species). mdpi.comwikipedia.orgnih.govajevonline.orggoogle.comcirad.frmdpi.comacs.orgajevonline.orgresearchgate.netresearchgate.netmdpi.comscielo.brrjas.orgnih.govscielo.brresearchgate.net

The initial preparation of plant materials is crucial for maximizing the yield and integrity of the target compounds. This typically involves:

Cleaning: Thoroughly cleaning the collected plant material to remove any dirt, debris, or foreign substances. rjas.org

Drying: Drying the plant material, often by air-drying in the shade at room temperature (e.g., 27 ± 2 °C) for a period of time, which can range up to two weeks, to reduce moisture content and prevent degradation. rjas.org

Grinding/Powdering: Finely powdering the dried plant material using a blender or grinder to increase the surface area, facilitating more efficient extraction of the compounds. rjas.org

Extraction Techniques for Hydrolyzable Tannins

The extraction of hydrolyzable tannins, such as ellagitannins, from prepared plant material is a critical step. The choice of solvent and extraction method significantly influences the yield and composition of the extract.

Solvent Selection: Polar solvents are generally preferred for the extraction of ellagitannins due to their hydrophilic nature. Common solvents and solvent mixtures include:

Methanol (B129727) nih.govajevonline.orgscielo.brrjas.orgnih.govresearchgate.netresearchgate.netmdpi.com

Ethanol (B145695) mdpi.comajevonline.orgmdpi.comscielo.brnih.govscielo.brresearchgate.netmdpi.comscispace.com

Acetone mdpi.comnih.govscielo.brrjas.orgscielo.brresearchgate.net

Water mdpi.comwikipedia.orgnih.govgoogle.commdpi.comnih.govresearchgate.netscispace.com

Often, mixtures of these solvents, such as methanol-acetone-water (e.g., 7:7:6, v/v/v), or acidified solvents (e.g., with HCl or acetic acid), are employed to enhance extraction efficiency, denature plant cell walls, promote hydrolysis of polyphenols, and stabilize the extracted products. nih.govajevonline.orgnih.gov For instance, a mixture of ethanol, diethyl ether, and water (8:1:1) has been shown to yield significantly higher amounts of ellagitannins like punicalagin, ellagic acid, and gallic acid due to the modulation of ethanol's polarity. nih.gov

Extraction Methods: Various techniques are applied to optimize the extraction process:

Maceration: Soaking the powdered plant material in a solvent for a specified period (e.g., 4 days with periodic shaking). rjas.org

Soxhlet Extraction: A continuous extraction method that can be effective for hydrolyzable tannins. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and increase extraction yield, often reducing extraction time and solvent consumption. mdpi.comnih.govscispace.commdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. nih.govscispace.commdpi.com

Pressurized Water Extraction (PWE) / Subcritical Water Extraction: Uses water at high temperatures and pressures to extract compounds. researchgate.netscispace.com

Supercritical Fluid Extraction (SFE): Often uses supercritical CO₂ with co-solvents like water or ethanol to extract tannins. mdpi.comresearchgate.net

Key parameters influencing extraction efficiency include solvent polarity, solvent-to-solid ratio, contact time, and temperature. mdpi.comnih.govresearchgate.netscispace.com

Advanced Chromatographic Separation Approaches

Chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in crude plant extracts, given the structural complexity of ellagitannins. cabidigitallibrary.orgnih.gov

Column chromatography is a foundational step in the purification of ellagitannins, often used for initial fractionation and enrichment.

Sephadex LH-20 Chromatography: This material is widely used for separating phenolic compounds, including ellagitannins, based on hydrogen bonding interactions. ajevonline.orgajevonline.orgmdpi.comcabidigitallibrary.org Elution is typically performed with aqueous methanol or ethanol, sometimes acidified (e.g., with 0.5% acetic acid) to protonate phenolic hydroxyl groups and minimize oxidation. ajevonline.orgajevonline.orgmdpi.com

Diaion HP20SS Column Chromatography: This adsorbent resin is also utilized for the separation of ellagitannins, often with methanol-water gradients. mdpi.com

Table 1: Common Resins and Solvents for Column Chromatography of Ellagitannins

| Resin Type | Typical Elution Solvents | Separation Mechanism | Reference |

| Sephadex LH-20 | Aqueous Methanol, Aqueous Ethanol | Hydrogen Bonding | ajevonline.orgajevonline.orgmdpi.com |

| Diaion HP20SS | Methanol-Water Gradients | Adsorption | mdpi.com |

HPLC is a powerful analytical and preparative tool for the precise separation and quantification of this compound and other ellagitannins.

Mode: Reversed-phase HPLC is commonly employed. mdpi.comnih.gov

Columns: C18 columns (e.g., Thermo Betasil C8, Phenomenex® ODS analytical C18) are frequently used. nih.govresearchgate.netclinicalcasereportsint.com

Mobile Phase: Binary or ternary solvent systems are typical, often consisting of:

Water with an acidic modifier (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid (TFA)) mdpi.comresearchgate.netnih.gov

Acetonitrile (B52724) mdpi.commdpi.comnih.govresearchgate.net

Methanol mdpi.comnih.govnih.gov

Gradient elution is commonly applied to achieve optimal separation of complex mixtures. mdpi.comresearchgate.net

Detection: UV-Visible detectors are standard, monitoring at specific wavelengths characteristic of ellagitannins (e.g., 245 nm, 264 nm, 270 nm, 280 nm, 320 nm). rjas.orgresearchgate.netmdpi.comnih.gov

Table 2: Representative HPLC Parameters for Ellagitannin Analysis

| Parameter | Description/Typical Values | Reference |

| Column Type | Reversed-phase C18 (e.g., Denali C18, Phenomenex® ODS analytical C18) | mdpi.comnih.govresearchgate.netclinicalcasereportsint.com |

| Mobile Phase | A: Water with 0.1-0.2% Formic Acid/TFA; B: Acetonitrile/Methanol | mdpi.comnih.govresearchgate.netnih.gov |

| Flow Rate | 0.2-1.5 mL/min | mdpi.comnih.govresearchgate.net |

| Oven Temperature | 25-30 °C | mdpi.comnih.govresearchgate.net |

| Detection | UV-Vis at 245 nm, 264 nm, 270 nm, 280 nm, 320 nm | rjas.orgresearchgate.netmdpi.comnih.gov |

MPLC offers a balance between the speed and resolution of HPLC and the larger loading capacity of traditional column chromatography, making it suitable for semi-preparative scale separation of ellagitannins.

MPLC systems are effective for the separation of major ellagitannins and the isolation of specific anomers. researchgate.netscience.govnih.gov

For instance, MPLC has been successfully used for the rapid and large-scale separation of punicalin, an ellagitannin, from pomegranate husk. An optimal mobile phase for this separation consisted of 5% methanol and 0.1% (v/v) TFA in water. nih.gov

Purification and Concentration Strategies for Ellagitannins

Following chromatographic separation, further purification and concentration steps are necessary to obtain this compound in high purity.

Fraction Collection: Eluted fractions containing the target compound are collected based on chromatographic data (e.g., UV absorbance profiles).

Solvent Removal/Concentration: The collected fractions, often dilute, are concentrated to remove the solvents. Rotary evaporation is a common technique used to evaporate solvents under reduced pressure and controlled temperature. mdpi.com

Drying: The concentrated solutions or precipitates are then dried to obtain the solid compound. Freeze-drying (lyophilization) is a gentle method widely used for drying heat-sensitive natural products, including ellagitannins, as it minimizes degradation. mdpi.com This process removes water by sublimation, leaving a dry, porous powder.

Re-crystallization: While not explicitly detailed for this compound in the provided search results, re-crystallization is a general purification technique that can be applied to further enhance the purity of crystalline compounds.

Compound Names and PubChem CIDs

This compound is an ellagitannin. While a specific PubChem CID for "this compound" was not found in the search results, related compounds and building blocks of ellagitannins are listed below, providing context for its chemical classification.

Structural Elucidation of Nobotanin I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the constitution and stereochemistry of complex natural products like Nobotanin I. Through a series of one-dimensional and two-dimensional experiments, chemists can map the connectivity of atoms and their spatial relationships.

One-dimensional NMR spectra provide the initial overview of the molecule's functional groups and carbon skeleton.

¹H NMR (Proton NMR): The ¹H NMR spectrum of an ellagitannin like this compound reveals distinct signals corresponding to different types of protons. Aromatic protons on galloyl and hexahydroxydiphenoyl (HHDP) groups typically resonate in the downfield region (δ 6.0-8.0 ppm), while the protons of the sugar core (often glucose) appear in the more upfield region (δ 3.0-5.5 ppm). The integration of these signals provides a ratio of the different structural units within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. nih.gov It shows characteristic chemical shifts for carbonyl carbons of ester groups (δ 160-170 ppm), aromatic carbons (δ 100-150 ppm), and the carbons of the glycosidic core (δ 60-100 ppm). mdpi.com The large number of signals in the spectrum immediately indicates the complexity and high molecular weight of the compound.

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Galloyl, HHDP) | 6.0 - 8.0 | 100 - 150 |

| Anomeric Proton (Sugar) | 4.5 - 5.5 | 90 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 |

| Ester Carbonyl Carbons | N/A | 160 - 170 |

This table represents typical chemical shift ranges for the constituent units of ellagitannins.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.organalis.com.my

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY is essential for tracing the spin systems within the glucose core, allowing for the assignment of all the sugar protons from H-1' to H-6'. It also helps to confirm the connectivity of protons on the aromatic rings. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org By combining COSY and HSQC data, the carbon signals of the glucose unit and the protonated aromatic carbons can be unambiguously assigned. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is vital for determining the stereochemistry and 3D conformation of the molecule. For example, it can help establish the relative orientation of the different substituent groups on the glucose ring and provide insights into the folding of the macrocyclic ring.

| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |

| COSY | ¹H—¹H (through 2-3 bonds) | Connects protons within the sugar ring and aromatic systems. |

| HSQC | ¹H—¹³C (through 1 bond) | Links each proton to its directly attached carbon atom. researchgate.net |

| HMBC | ¹H—¹³C (through 2-4 bonds) | Connects structural units (sugar, galloyl, HHDP) and confirms the macrocyclic linkage. princeton.edu |

| NOESY | ¹H—¹H (through space) | Determines stereochemistry and spatial proximity of protons, revealing the 3D structure. harvard.edu |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer clues to its substructures. rsc.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar, and thermally labile molecules like this compound. rsc.org It allows the intact molecule to be ionized, typically forming pseudomolecular ions such as [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode. Tandem MS (MS/MS) experiments can then be performed, where the parent ion is selected and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable information about the sequence and nature of the constituent units, such as the loss of galloyl groups (152 Da) or decarboxylation (-44 Da). mdpi.com

High-Resolution Mass Spectrometry (HR-MS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). preprints.org This precision allows for the unambiguous determination of the elemental formula of the parent ion. For a complex molecule like this compound, with a high number of carbon, hydrogen, and oxygen atoms, HR-MS is the definitive method for establishing its molecular formula, which is the first critical step in its structure elucidation. nih.gov

| Technique | Primary Information | Application to this compound |

| ESI-MS | Molecular Weight & Substructure | Generates intact molecular ions and provides fragmentation data revealing losses of structural units. |

| HR-MS | Exact Mass & Elemental Formula | Determines the precise elemental composition (CₓHᵧO₂) from the accurate mass of the molecular ion. |

Applications of Computer-Assisted Structure Elucidation (CASE)

Given the structural complexity and the vast amount of data generated from NMR experiments for molecules like this compound, manual interpretation can be challenging and prone to error. rsc.org Computer-Assisted Structure Elucidation (CASE) systems are increasingly used to overcome these challenges. nih.gov

CASE programs utilize NMR data, particularly 2D correlations (HSQC, HMBC, COSY), as a set of structural constraints. mdpi.com The software then generates all possible molecular structures that are consistent with the input spectroscopic data. rsc.org These generated candidate structures can be ranked based on various criteria, such as the agreement between experimental and predicted NMR chemical shifts or conformational energy. mdpi.com For a complex macrocyclic tannin, CASE can be an invaluable tool to verify a proposed structure or to identify the correct constitution from a set of possibilities, significantly increasing the confidence in the final elucidated structure. mdpi.com

Chemical Derivatization for Confirmation of Functional Groups

The structural elucidation of complex natural products like this compound, a dimeric hydrolyzable tannin, necessitates a combination of spectroscopic analysis and chemical degradation. Chemical derivatization plays a pivotal role in this process by converting the large, often chemically labile molecule into smaller, more readily identifiable fragments. This approach allows for the unambiguous confirmation of its constituent acyl groups and their linkages, which is essential for piecing together the complete molecular architecture. The primary chemical derivatization techniques employed in the structural determination of this compound and related ellagitannins are methylation followed by hydrolysis.

Detailed research findings from studies on nobotanins and other closely related hydrolyzable tannins have established a standard methodology for their structural analysis. This involves the exhaustive methylation of all free hydroxyl groups, followed by cleavage of the ester and glycosidic bonds through acid-catalyzed hydrolysis or methanolysis. This process breaks down the complex tannin into its fundamental building blocks, which are then identified using chromatographic and spectroscopic methods.

One of the key derivatization methods is the methylation of the tannin using reagents such as diazomethane. This reaction converts the acidic phenolic hydroxyl groups and any carboxylic acid functionalities into their corresponding methyl ethers and methyl esters, respectively. This step is crucial as it protects these functional groups from undergoing unwanted side reactions during the subsequent hydrolysis step and also increases the volatility of the resulting smaller molecules, making them more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS).

Following methylation, the derivatized tannin undergoes acid hydrolysis or methanolysis. This cleaves the ester linkages that connect the galloyl, hexahydroxydiphenoyl (HHDP), and valoneoyl groups to the glucose core and to each other. The resulting mixture of methylated aromatic derivatives and the sugar component can then be separated and identified.

For instance, upon methylation and subsequent methanolysis, related nobotanins have been shown to yield key derivatives such as methyl tri-O-methylgallate, dimethyl hexamethoxydiphenate, and trimethyl octa-O-methylvaloneate. pharm.or.jp The identification of these specific molecules provides conclusive evidence for the presence of galloyl, HHDP, and valoneoyl moieties within the original tannin structure. The sugar component, liberated as a methyl glycoside, can also be identified, confirming the nature of the carbohydrate core.

The table below summarizes the key chemical derivatization reactions and their significance in the structural elucidation of compounds in the nobotanin class.

| Targeted Functional Group | Reagent and Conditions | Derivative Formed | Significance of Result |

| Phenolic Hydroxyl Groups | Diazomethane (CH2N2) in an appropriate solvent | Methyl Ethers | Protection of hydroxyl groups and facilitation of subsequent analysis. |

| Carboxylic Acid Groups | Diazomethane (CH2N2) in an appropriate solvent | Methyl Esters | Confirmation of carboxylic acid functionalities and preparation for hydrolysis. |

| Ester Linkages | Acid (e.g., HCl) in Methanol (B129727) (Methanolysis) | Methyl esters of constituent aromatic acids (e.g., methyl tri-O-methylgallate) | Cleavage of the tannin into smaller, identifiable units, confirming the nature of the acyl groups. |

| Glycosidic Bond | Acid Hydrolysis | Methyl glycoside of the sugar core | Identification of the central carbohydrate unit of the tannin. |

Chemical Synthesis of Nobotanin I and Its Structural Analogs

Synthetic Challenges in Oligomeric Ellagitannin Construction

Oligomeric ellagitannins, such as Nobotanin I, present considerable synthetic hurdles. These challenges include:

Structural Complexity: Ellagitannins are characterized by multiple chiral centers, diverse ester linkages, and often acid-labile bonds. Their oligomeric nature further amplifies this complexity, requiring the precise assembly of multiple monomeric units. plantaedb.comnih.gov

Regioselective Acylation: The glucose core of ellagitannins possesses numerous hydroxyl groups, making regioselective acylation with galloyl and hexahydroxydiphenoyl (HHDP) units exceptionally difficult. Achieving selectivity among these hydroxyl groups is crucial for forming the correct isomer.

Formation of C-C and C-O Bonds: A key feature of ellagitannins is the presence of C-C bonds between galloyl units, forming HHDP groups, and C-O digallate structures, which contribute to oligomerization. plantaedb.com The controlled formation of these specific linkages, especially in an oxidative coupling environment, is a major challenge.

Supply of Monomeric Units: For oligomeric ellagitannins, an abundant supply of their constituent monomeric ellagitannins and a reliable synthetic methodology to connect them are essential. plantaedb.comnih.gov

Divergent and Convergent Synthetic Strategies for Monomeric Ellagitannins

Synthetic efforts toward ellagitannins often employ either divergent or convergent strategies.

Divergent Synthesis: This approach starts from a common intermediate and branches out to synthesize various related compounds. In the context of ellagitannins, divergent synthesis has been successfully applied to produce multiple monomeric ellagitannins from a single precursor. This strategy is particularly advantageous for providing sufficient quantities of monomeric units required for the subsequent construction of complex oligomers like Nobotanin K. plantaedb.comnih.gov

Convergent Synthesis: While not explicitly detailed for this compound in the search results, convergent synthesis typically involves synthesizing individual complex fragments and then coupling them in a final step. This can be efficient for highly complex molecules, but the challenges of connecting large, functionalized units remain.

An example of a divergent approach is the synthesis of four monomeric ellagitannins from a common intermediate as a step toward the total synthesis of Nobotanin K. This methodology allows for the efficient supply of these natural products. plantaedb.comnih.gov

Regioselective Functionalization of Glucose Cores

The regioselective functionalization of the glucose core is a critical aspect of ellagitannin synthesis. Given the multiple hydroxyl groups on glucose, selective acylation is paramount.

Unprotected Glucose Approach: Recent advancements have focused on sequential and regioselective functionalization of the hydroxyl groups of unprotected glucose. This approach significantly shortens the synthetic route by eliminating the need for extensive protection and deprotection steps, which are traditionally cumbersome in carbohydrate synthesis.

Catalyst-Controlled Acylation: Key to this strategy is the use of catalyst-controlled methods for site-selective introduction of galloyl groups. For instance, β-selective glycosidation of a gallic acid derivative using unprotected glucose as a glycosyl donor, combined with catalyst-controlled regioselective introduction of a galloyl group into inherently less reactive hydroxyl positions, has been demonstrated.

Specific Examples: Regioselective introduction of a galloyl group to the C(6)-OH of a glucoside has been achieved using specific condensing agents. Subsequent site-selective introduction of other galloyl groups at positions like C(4)-OH, C(2)-OH, and C(3)-OH has also been developed.

The table below highlights some regioselective functionalization strategies:

| Strategy | Key Reaction/Catalyst | Outcome (Example) | Reference |

| Sequential functionalization of unprotected glucose | β-selective glycosidation, catalyst-controlled acylation | Short-step total synthesis of ellagitannins, e.g., strictinin, tellimagrandin II | |

| C(6)-OH regioselective acylation | Gallic acid derivative + 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) | Selective introduction of galloyl group at C(6)-OH | |

| Site-selective acylation of less reactive -OH groups | Imidazole-containing boronic acid catalyst | Efficient functionalization of carbohydrates |

Stereoselective Construction of Key Structural Units (e.g., HHDP, Valoneoyl Groups)

HHDP Group Construction: The HHDP unit is formed through the oxidative coupling of two galloyl groups. This intramolecular aryl-aryl coupling is a critical step, often mediated by copper complexes. For example, a μ-hydroxo copper(II) complex, such as [Cu(OH)(TMEDA)]2Cl2, has been shown to facilitate completely stereoselective oxidative coupling of galloyl groups on the glucose moiety. The axial chirality (S- or R-type) of the HHDP group is often controlled by the chiral glucopyranose core or by specific reaction conditions and chiral auxiliaries.

For instance, in the synthesis of strictinin, the construction of the 4,6-HHDP group by "Yamada coupling" achieved complete control of the S-axial configuration, induced by the chirality of the glucopyranose core.

Methods involving CuCl2·n-BuNH2-mediated intramolecular coupling of bis(4-O-benzylgallate) have also demonstrated complete or near-perfect atropselectivity.

Valoneoyl Group Construction: The valoneoyl group is another significant interunit linkage in oligomeric ellagitannins, characterized by a C-O digallate structure. The synthesis of valoneoyl group-containing ellagitannins has been achieved through methods like the classical Ullmann coupling reaction, which is effective for forming diaryl ether components. The valoneoyl group also possesses axial chirality on its biphenyl (B1667301) moiety, adding to the stereochemical complexity.

Total Synthesis Efforts for Related Complex Nobotanins (e.g., Nobotanin K)

While the focus is on this compound, significant total synthesis efforts have been directed towards related complex nobotanins, such as Nobotanin K, which is a tetrameric ellagitannin. These syntheses often share common challenges and strategies applicable to this compound.

Nobotanin K Synthesis: The total synthesis of Nobotanin K has been approached via the divergent synthesis of its constituent monomeric ellagitannins from a common intermediate. This strategy addresses the challenge of obtaining sufficient quantities of complex monomeric units needed for oligomerization. plantaedb.comnih.gov The synthesis of Nobotanin K involves the construction of multiple C-O digallate structures, known as valoneoyl groups, where a hydroxyl group of the HHDP unit is connected to a galloyl group.

Significance: The successful total synthesis of these complex natural products is crucial for confirming their proposed structures, understanding their chemical properties, and enabling further studies into their biological activities, including potential applications as lead compounds for drug development. plantaedb.comnih.gov

Molecular Mechanisms of Action of Nobotanin I

Investigation of Specific Biological Targets

Nobotanin I, as an oligomeric ellagitannin, has been broadly associated with the inhibition of poly(ADP-ribose) glycohydrolase (PARG). nih.gov Beyond this, specific detailed research findings focusing solely on this compound's direct biological targets are limited in the available literature. However, this compound has been reported to exhibit marked host-mediated antitumor activities, suggesting interactions with cellular components or pathways relevant to cancer progression. chem960.com The broader class of oligomeric nobotanins has also shown activities such as RNA tumor virus reverse transcriptase inhibition, anti-HIV activity, and antiglycation activity. nih.gov

Enzyme Inhibition and Modulation

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitory Activity

Poly(ADP-ribose) glycohydrolase (PARG) is a crucial enzyme involved in the catabolism of poly(ADP-ribose) (PAR) polymers, which are synthesized by poly(ADP-ribose) polymerase 1 (PARP1) in response to DNA damage. PARG hydrolyzes both endo- and exo-glycosidic bonds of PAR chains, playing a vital role in maintaining PAR homeostasis. Inhibition of PARG can lead to the accumulation of PAR, which in turn can influence cellular processes such as DNA repair, chromatin dynamics, and cell death pathways.

Ellagitannins, including various nobotanins, are recognized as inhibitors of PARG. nih.gov While this compound is listed among oligomeric nobotanins exhibiting PARG inhibitory activity, specific kinetic data (e.g., Ki or IC50 values) for this compound itself are not consistently detailed in the available research. However, related compounds like Nobotanin B, a dimeric ellagitannin, have been extensively studied for their potent PARG inhibitory activity. Nobotanin B, extracted from Tibouchina semidecandra, has a reported inhibition constant (Ki) of approximately 4.8 µM against purified PARG. This competitive inhibition by Nobotanin B is mediated through its binding to PARG, competing with the PAR substrate. Studies have shown that Nobotanin B, along with gallotannin, can significantly reduce oxidative neuronal death by increasing PAR accumulation and slowing its turnover, thereby blocking PARP1-mediated cell death.

The PARG inhibitory activity of ellagitannins can vary with their oligomeric structure. For instance, Nobotanin B (a dimer) generally exhibits stronger PARG inhibitory activity compared to the trimer Nobotanin E and the tetramer Nobotanin K. This suggests that the specific structural arrangement and degree of polymerization within the nobotanin series can influence their inhibitory potency against PARG.

Table 1: Comparative PARG Inhibitory Activity of Selected Ellagitannins

| Compound | Type of Ellagitannin | Ki (µM) against Purified PARG | Effect on PARP1 Activity (at 1 mM) | Source |

| Nobotanin B | Dimer | 4.8 | No effect | Tibouchina semidecandra |

| Gallotannin | Monomer | ≈25 | No effect | Commercial |

| Nobotanin E | Trimer | Not specified (weaker than B) | Not specified | Tibouchina semidecandra |

| Nobotanin K | Tetramer | Not specified (weaker than B) | Not specified | Tibouchina semidecandra |

| This compound | Dimer (macrocyclic) | Not specifically quantified | Not specifically quantified | Camellia japonica, H. roseum nih.gov |

Other Enzyme System Interactions

Beyond PARG, detailed information on other specific enzyme system interactions for this compound is not extensively documented. However, as a hydrolyzable tannin, this compound belongs to a class of compounds known for their ability to interact with various enzymes. Tannins, in general, can inhibit bacterial growth through diverse mechanisms, including the inhibition of enzymes involved in cell wall synthesis and fatty acid biosynthetic pathways. These broader interactions highlight the potential for this compound to modulate other enzyme systems, although specific research on these interactions for this compound is limited.

Pathways of Cellular Signal Transduction Modulation

Molecular Interactions with Cellular Components

This compound, as a hydrolyzable tannin, possesses strong astringent properties, which enable it to complex with proteins and polysaccharides. This non-specific binding ability is a general characteristic of tannins and contributes to their diverse biological effects, including their role in plant defense. The molecular weight of tannins, typically ranging from 300 to 20,000 Da, influences their interactions, with higher molecular weight compounds potentially having reduced membrane permeability. The presence of numerous phenolic hydroxyl groups in tannins, including this compound, is a key structural feature contributing to their strong interactions with biological macromolecules. While these are general properties of tannins, they provide a framework for understanding how this compound might interact with various cellular components, although specific studies on its precise molecular interactions are limited.

Preclinical Pharmacological Activities of Nobotanin I

In Vitro Studies in Cell-Based Assays

Detailed in vitro studies providing specific quantitative data on the bioactivities of Nobotanin I are not readily found in published research. The following sections reflect the absence of specific findings for this compound in key areas of pharmacological interest.

Research on Antitumor Potential in Cancer Cell Lines

While this compound has been isolated and structurally characterized alongside other macrocyclic ellagitannin dimers like Camelliin B, specific data on its direct cytotoxic or antitumor effects on cancer cell lines are not extensively documented. nih.gov A study that isolated this compound from Heterocentron roseum highlighted the marked host-mediated antitumor activities of the related compounds Camelliin B and Woodfordin C. nih.gov However, the same study did not provide specific details or data on the direct antitumor potential of this compound itself. nih.gov

Analysis of Antioxidant Effects

There is a lack of specific studies detailing the antioxidant effects of this compound using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or other methods to determine its radical scavenging capacity or ability to inhibit lipid peroxidation.

Investigation of Anti-inflammatory Modulations

Scientific literature does not currently provide detailed investigations into the anti-inflammatory properties of this compound. There is no available data from in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), to characterize its potential to modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production or the expression of pro-inflammatory cytokines.

Studies on Antimicrobial and Antiviral Properties

Comprehensive studies evaluating the antimicrobial (antibacterial and antifungal) and antiviral properties of this compound are not present in the accessible scientific literature. Consequently, there is no available data on its minimum inhibitory concentration (MIC) against various microbial strains or its efficacy in inhibiting viral replication.

In Vivo Studies in Animal Models (excluding human clinical data)

Information regarding the in vivo evaluation of this compound in animal models is not available in the current body of scientific literature.

Efficacy in Disease Models (e.g., inflammation, oxidative stress)

There are no published in vivo studies that have investigated the efficacy of this compound in animal models of diseases such as inflammation or oxidative stress. Therefore, its potential therapeutic effects in a living organism have not been characterized.

Modulatory Effects on Biochemical Markers

Preclinical investigations into the specific modulatory effects of this compound on a range of biochemical markers are not extensively documented in peer-reviewed literature. Typically, studies in this area would assess the compound's ability to influence enzymes involved in oxidative stress, inflammation, and other cellular processes. Furthermore, its antioxidant capacity would be evaluated through various in vitro assays.

Enzyme Inhibition

Antioxidant Activity

Similarly, specific data from preclinical assays that would quantify the antioxidant activity of this compound, such as its free radical scavenging capacity or its ability to inhibit lipid peroxidation, are not found in the available scientific literature. Such research would provide crucial insights into its potential protective effects against oxidative damage at a biochemical level. The absence of this data precludes the creation of informative tables and a thorough discussion on its antioxidant profile.

Structure Activity Relationship Sar Studies of Nobotanin I Derivatives

Rational Design and Synthesis of Modified Nobotanin I Structures

Rational design in SAR studies of natural product derivatives like this compound begins with a thorough understanding of the parent compound's structure and its known biological activities. Given that this compound is a large and intricate ellagitannin, its rational design would typically involve identifying key functional groups (e.g., hydroxyls, ester linkages, galloyl or HHDP moieties) that are amenable to modification and are hypothesized to be critical for its biological interaction. The design strategy would aim to create a library of derivatives with systematic changes in these regions.

For instance, modifications could target:

Hydroxyl groups: Esterification, etherification, or alkylation to alter polarity, hydrogen bonding capacity, and steric bulk.

Galloyl or HHDP units: Replacement with different aromatic or aliphatic acyl groups, or simplification of these complex moieties.

Glycosidic linkages: Modifications to the sugar moiety or the linkage itself to assess its role in binding or stability.

The goal of rational design is to predict how specific structural changes might influence the compound's interaction with a biological target, thereby guiding the synthetic efforts to produce derivatives with enhanced or altered activities.

Methodologies for Chemical Modification and Derivatization

The chemical modification and derivatization of complex natural products like this compound require sophisticated synthetic methodologies. Due to the presence of multiple reactive functional groups (e.g., numerous hydroxyls, ester bonds), selective transformations are crucial. Common methodologies employed in such syntheses include:

Esterification/Transesterification: To introduce various acyl groups, modifying the lipophilicity and potential for hydrolysis.

Etherification: To replace hydroxyl groups with alkoxy groups, impacting hydrogen bonding and metabolic stability.

Oxidation/Reduction: To alter the oxidation state of specific carbons or functional groups, potentially changing electronic properties.

Glycosylation/Deglycosylation: To add or remove sugar units, which can significantly affect solubility, bioavailability, and receptor recognition.

Coupling Reactions: To link different fragments or introduce new moieties.

Protection/Deprotection Strategies: Essential for selectively modifying one functional group while others remain untouched, due to the polyhydroxylated nature of ellagitannins.

These synthetic routes are often multi-step and require careful optimization to achieve good yields and high purity of the desired derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for confirming the structure and purity of the synthesized analogs.

Evaluation of Biological Activities of Synthetic Analogs

Once synthesized, the this compound analogs would be subjected to a battery of biological assays to evaluate their activities. Given this compound's reported antioxidant properties chemblink.com, initial evaluations would likely focus on:

Antioxidant Activity Assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

Ferric reducing antioxidant power (FRAP) assay.

Cellular antioxidant activity (CAA) assay.

Anti-inflammatory Assays:

Inhibition of pro-inflammatory mediators (e.g., nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2)) in activated immune cells (e.g., macrophages).

Inhibition of inflammatory enzymes (e.g., COX-2, iNOS).

Other relevant activities: Depending on the initial hypothesis, analogs might also be screened for activities related to neuroprotection, enzyme inhibition, or antimicrobial effects, as ellagitannins are known for a broad spectrum of biological properties.

The results are typically expressed as IC50 values (half maximal inhibitory concentration) or EC50 values (half maximal effective concentration), indicating the potency of the compounds.

Illustrative Data Table: Antioxidant Activity of Hypothetical this compound Derivatives

This table presents hypothetical data to illustrate the type of results that would be obtained from biological evaluations. These values are not actual experimental data for this compound derivatives.

| Compound ID | Structural Modification (Relative to this compound) | DPPH Scavenging (IC50 µM) | ABTS Scavenging (IC50 µM) | Cellular Antioxidant Activity (Units) |

| This compound | Parent Compound | 5.2 | 3.8 | 120 |

| Analog A1 | Methylation of C-3' Hydroxyl | 15.1 | 10.5 | 85 |

| Analog A2 | Acetylation of C-4'' Hydroxyl | 7.8 | 6.2 | 105 |

| Analog A3 | Removal of one Galloyl Moiety | 25.5 | 20.1 | 50 |

| Analog A4 | Addition of a Hydroxyl Group at C-X | 2.9 | 2.1 | 155 |

Correlation of Structural Variations with Functional Alterations

The core of SAR studies lies in correlating the observed changes in biological activity with specific structural modifications. By analyzing the data from the biological evaluations of a series of derivatives, researchers can deduce which parts of the this compound molecule are essential for its activity and which modifications enhance or diminish it.

For example, if Analog A1 (methylated hydroxyl) shows significantly reduced activity compared to this compound, it would suggest that the free hydroxyl group at that position is crucial for hydrogen bonding interactions with the biological target. Conversely, if Analog A4 (additional hydroxyl) exhibits increased potency, it might indicate that an additional hydrogen bond donor or acceptor site improves binding affinity.

This correlation often involves:

Visual inspection of structures and activities: Comparing the structures of active versus inactive or less active compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling: Employing statistical methods to build mathematical models that relate physicochemical properties (e.g., logP, molecular weight, electronic descriptors) of the compounds to their biological activities lookchem.com. This can help predict the activity of new, unsynthesized compounds.

Molecular docking and dynamics simulations: Computational methods used to understand how the compounds interact with their putative biological targets at an atomic level, providing insights into binding modes and critical interactions nih.gov.

Identification of Key Pharmacophores for Target Interactions

The ultimate goal of SAR studies is the identification of key pharmacophores. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response chem960.com. For this compound, identifying its pharmacophore would involve pinpointing the specific arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for its antioxidant or other biological activities.

Based on the hypothetical data from section 8.3, if Analog A4 showed the highest activity, it might suggest that the newly introduced hydroxyl group, along with existing galloyl and HHDP moieties, forms a crucial part of the pharmacophore. The identification of these key features allows for:

Focused drug design: Guiding the synthesis of new, more potent, and selective compounds by prioritizing modifications that retain or enhance the pharmacophoric elements.

Understanding mechanism of action: Providing insights into how this compound interacts with its biological targets, which is crucial for drug development.

Through these systematic SAR studies, the intricate relationship between the structure of this compound and its biological effects can be elucidated, paving the way for the development of novel therapeutic agents inspired by this natural product.

Advanced Analytical Methodologies for Research on Nobotanin I

Quantitative Analytical Techniques

Quantitative analytical techniques are fundamental for determining the exact concentration of Nobotanin I. These methods are designed for high accuracy, sensitivity, and reproducibility, ensuring reliable data for research and development.

High-Performance Liquid Chromatography (HPLC) for Precision Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the precision quantification of this compound and similar natural products. HPLC excels at separating individual components from complex mixtures, a common challenge with natural extracts. The technique typically involves a mobile phase, often a gradient of polar organic solvents like methanol (B129727) or acetonitrile (B52724) and a weak acid (e.g., phosphoric or acetic acid), which carries the analytes through a stationary phase plantaedb.com. Detection is commonly achieved using a UV-Vis diode array detector (DAD), which allows for the identification and quantification of compounds by comparing their absorbance against known standards plantaedb.com. This approach is widely used for the analysis of phenolic compounds and flavonoids, which often exhibit similar chemical characteristics such as polarity, making complete separation challenging but achievable with optimized HPLC methods plantaedb.com. For instance, HPLC methods have been validated for quantifying various compounds, demonstrating good linearity and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a highly selective and sensitive approach for the quantification of this compound, particularly in complex samples. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is particularly advantageous for analyzing trace components in intricate biological matrices, such as blood or urine, by effectively minimizing background noise and enhancing quantification accuracy.

A common quantitative technique employed in LC-MS/MS is Multiple Reaction Monitoring (MRM), which specifically monitors predefined precursor-product ion pairs, thereby providing high selectivity and sensitivity for target analytes. This method allows for the simultaneous acquisition of both quantitative and qualitative information, often without the need for extensive sample pooling or labeling. The high sensitivity of LC-MS/MS enables the detection and quantification of analytes even at very low concentrations.

Method Validation Parameters: Detection Limits, Quantification Limits, Accuracy, and Recovery

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing consistent, reliable, and accurate data. Key parameters evaluated during validation include:

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be reliably detected, though not necessarily quantified. It is often determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be reliably observed, sometimes based on a signal-to-noise ratio.

Quantification Limit (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOQ is crucial for quantitative assays of low-level compounds, such as impurities or degradation products.

Accuracy: Expresses the closeness of agreement between the measured value and the accepted true value. It is typically assessed by measuring known added amounts of the analyte in a sample and reporting the percent recovery. For instance, typical recovery rates for drug substances can range from 99-101%, while for drug products, 98-102% is often expected.

Recovery: The efficiency with which an analytical method can extract and measure the analyte from a sample matrix. High recovery rates indicate that the method effectively isolates the compound of interest from interfering substances.

These parameters are often evaluated according to guidelines such as those from the International Conference on Harmonization (ICH). For example, studies have reported accuracy values (recovery) within ranges such as 88.0% to 105.8% and relative standard deviations (RSD) for precision below 20%.

Here is a general overview of typical ranges for these validation parameters, based on various analytical method validations:

| Parameter | Description | Typical Acceptance Criteria/Range (Examples from Literature) |

| Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified. | Often determined by signal-to-noise ratio (e.g., 3:1) |

| Quantification Limit (LOQ) | Lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Often determined by signal-to-noise ratio (e.g., 10:1) |

| Accuracy (Recovery) | Closeness of agreement between measured and true value, expressed as % recovery. | 80-120% (general), 92-114%, 88-106% |

| Precision (RSD) | Closeness of agreement between a series of measurements from multiple sampling of a homogeneous sample. | ≤ 20%, 0.2-2.7%, ≤ 15% |

Advanced Separation Techniques for Complex Mixtures

Beyond conventional chromatography, advanced separation techniques are essential for isolating and purifying this compound from highly complex natural matrices, where numerous compounds may possess similar physicochemical properties. These techniques aim to enhance resolution, speed, and efficiency of separation. Examples include various forms of liquid chromatography such as size exclusion chromatography (SEC), which separates molecules based on their size, and chiral chromatography, used for separating enantiomers. The challenge in natural product analysis often lies in the presence of a vast spectrum of compounds, many with similar characteristics, making complete separation difficult for accurate characterization and quantification plantaedb.com. Advanced approaches, including those that leverage differences in absorbance at various wavelengths, can be employed to quantify compounds even when their peaks overlap in HPLC plantaedb.com.

Integration of Hyphenated Techniques for Comprehensive Characterization

The integration of hyphenated techniques involves the online coupling of a separation method with one or more spectroscopic detection technologies. This synergistic approach significantly enhances the capacity for both quantitative and qualitative analysis of unknown compounds in complex natural product extracts, including this compound.

Common hyphenated techniques include:

LC-MS (Liquid Chromatography-Mass Spectrometry): Combines liquid chromatography for separation with mass spectrometry for molecular mass and structural information.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers enhanced specificity and sensitivity through fragmentation of molecular ions, aiding in definitive compound identification.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Couples LC with NMR spectroscopy, providing detailed structural information for separated compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): Used for volatile or derivatized compounds, combining GC separation with MS detection.

CE-MS (Capillary Electrophoresis-Mass Spectrometry): Integrates capillary electrophoresis for high-resolution separation with MS detection.

These integrated systems offer numerous advantages, including rapid identification and characterization of natural products directly from crude extracts, often eliminating the need for time-consuming isolation and purification steps. They enable high throughput, improved reproducibility, and a reduced risk of contamination due to their closed system design. The power of these combined technologies lies in their ability to provide comprehensive structural elucidation and quantitative data, even allowing for the discovery of new natural products.

Data Analysis and Cheminformatics Approaches in Metabolomics Research

The analysis of this compound, particularly within a metabolomics context, generates vast and complex datasets that require sophisticated data analysis and cheminformatics approaches. Metabolomics, an evolved form of chemical analysis, relies on advanced instrumental platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cheminformatics is defined as the application of computational methods and techniques to analyze and interpret chemical data. It utilizes computer algorithms, mathematical models, and data mining approaches to extract meaningful insights from large volumes of chemical information. In metabolomics research, cheminformatics plays a pivotal role in:

Metabolite Identification: Accurately identifying unknown small molecules from MS and NMR spectra data, often by comparing experimental spectra with reference spectra in compound databases and libraries (e.g., PubChem).

Data Processing and Pipelines: Streamlining the processing of raw analytical data, including steps like peak picking, alignment, and normalization. Various software packages and tools (e.g., in R or Python) are developed to create customized workflows for specific research needs.

Statistical Analysis and Machine Learning: Applying statistical methods, including principal component analysis (PCA) for initial data exploration and visualization, to detect trends, group samples, and identify outliers. Machine learning approaches are increasingly integrated to uncover patterns, make predictions, and guide decision-making.

Exploring Chemical Space and Property Prediction: Enabling researchers to explore diverse chemical structures and predict their properties or biological activities, such as through Quantitative Structure-Activity Relationship (QSAR) modeling.

Functional Characterization: Providing contextual understanding of metabolite profiles, aiding in the elucidation of aberrant pathways and metabolic dysfunctions.

The integration of cheminformatics tools facilitates the transformation of raw analytical data into valuable insights, driving innovation in the study of natural compounds like this compound.

Q & A

Q. What approaches validate this compound's molecular targets in disease pathways?

- Methodological Answer : Combine affinity chromatography (using this compound-conjugated resins) with pull-down assays and subsequent LC-MS/MS to identify binding partners. Confirm targets via surface plasmon resonance (SPR) for binding kinetics and CRISPR-based gene silencing for functional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.